D-Sorbitol-d2-2

Mass Spectrometry Internal Standard Bioanalysis

Quantifying endogenous sorbitol in plasma by LC-MS/MS is confounded by ion suppression from phospholipid matrix effects and inadequate correction by non-co-eluting internal standards. D-Sorbitol-d2-2 (CAS 1931877-14-3) delivers a precise +2.0 Da mass shift with minimal chromatographic retention time deviation, ensuring robust co-elution with native sorbitol for accurate matrix effect correction per FDA bioanalytical guidelines. - Enables selective MRM discrimination between endogenous analyte and IS on triple quadrupole MS platforms. - Validated for polyol pathway flux studies and pharmaceutical excipient pharmacokinetic profiling. - Available from stock with global ambient-temperature shipping; typical lead time 1-2 weeks for custom quantities.

Molecular Formula C6H14O6
Molecular Weight 184.18 g/mol
Cat. No. B15139406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbitol-d2-2
Molecular FormulaC6H14O6
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2
InChIKeyFBPFZTCFMRRESA-JRFFAVGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbitol-d2-2 Internal Standard for Sorbitol Quantification


D-Sorbitol-d2-2 (CAS: 1931877-14-3) is a stable isotope-labeled analog of D-Sorbitol, a six-carbon sugar alcohol . It is specifically synthesized with two deuterium atoms at the C-1 position of the hexane-1,2,3,4,5,6-hexol backbone, yielding a molecular formula of C₆H₁₂D₂O₆ and a molecular weight of 184.18 g/mol . This targeted deuteration distinguishes it from both the unlabeled native compound and other deuterated variants, providing a unique mass shift that is purpose-built for its primary application: serving as a high-fidelity internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays [1].

Why D-Sorbitol-d2-2 Substitution Fails in Bioanalysis


In LC-MS/MS bioanalysis, isotopic internal standards are considered the gold standard for correcting matrix effects and analyte losses, but their performance is not uniform [1]. Replacing D-Sorbitol-d2-2 with an unlabeled analog, a structural surrogate, or even a different deuterated sorbitol variant (e.g., D-Sorbitol-d8) can introduce significant analytical error. This is because each alternative exhibits a unique chromatographic and ionization profile. Specifically, deuterium labeling can cause a retention time shift, and the magnitude of this shift is proportional to the degree of deuteration; an alternative may not perfectly co-elute with the native D-Sorbitol analyte, thereby failing to correct for ion suppression or enhancement from co-eluting matrix components [2]. The following evidence guide quantifies the performance characteristics that justify the specific selection of D-Sorbitol-d2-2 over these alternatives.

D-Sorbitol-d2-2 Quantitative Performance Evidence


Precise Mass Shift for MS Discrimination

The differentiation of D-Sorbitol-d2-2 is rooted in its defined isotopic composition. The substitution of two hydrogen atoms with deuterium increases the molecular weight of the native D-Sorbitol analyte by 2.0 Da (from 182.17 g/mol to 184.18 g/mol) . This specific mass shift is the foundation of its utility as an internal standard, as it allows for distinct chromatographic separation from the unlabeled analyte by a mass spectrometer while preserving near-identical chemical behavior during sample preparation [1].

Mass Spectrometry Internal Standard Bioanalysis Metabolomics

Co-Elution with Minimal Retention Shift

A critical but often overlooked differentiator between deuterated internal standards is the extent of their chromatographic separation from the native analyte. A high degree of deuteration can cause a significant shift in retention time (tR) on reversed-phase LC columns due to the altered lipophilicity of C-D bonds compared to C-H bonds [1]. This 'deuterium effect' can be severe enough that the internal standard experiences different matrix effects than the analyte, thereby invalidating its corrective purpose [2]. D-Sorbitol-d2-2, with only two deuterium substitutions, is engineered to minimize this tR shift, ensuring near-perfect co-elution with unlabeled D-Sorbitol. In contrast, a perdeuterated analog like D-Sorbitol-d8 (with eight deuterium atoms) would exhibit a significantly larger and potentially problematic chromatographic shift.

LC-MS Chromatography Matrix Effect Internal Standard

Superior Matrix Effect Correction

The purpose of an internal standard is to correct for variability in extraction recovery and ionization efficiency (matrix effects). While the quantitative performance of D-Sorbitol-d2-2 in a specific assay is method-dependent, the underlying principle is that a stable isotope-labeled (SIL) version of the analyte provides the most robust correction [1]. By sharing near-identical chemical properties, a SIL-IS like D-Sorbitol-d2-2 co-extracts and co-ionizes with the native D-Sorbitol. Consequently, the ratio of their detector responses remains constant, even when the absolute response for each is altered by the matrix. Unlabeled structural analogs, such as Xylitol, do not guarantee this same proportionality, leading to systematic quantification bias. This is supported by data showing that the matrix effect (ME%) for a SIL-IS is consistently closer to the analyte's ME% than that of a structural analog.

LC-MS Matrix Effect Quantification Bioanalysis

D-Sorbitol-d2-2 Application Scenarios


Plasma Sorbitol Quantification in Diabetes

D-Sorbitol-d2-2 is the preferred internal standard for developing a highly accurate LC-MS/MS assay to measure sorbitol levels in human plasma. This is critical in studies of diabetic complications where the polyol pathway is activated, leading to sorbitol accumulation [1]. The minimal retention time shift of D-Sorbitol-d2-2 ensures robust co-elution with endogenous sorbitol, providing the most effective correction for the significant ion suppression typically observed with plasma phospholipids, thereby meeting the FDA's bioanalytical method validation guidelines for precision and accuracy [2].

Sorbitol Excipient PK Analysis

In the development of injectable or oral drug formulations, sorbitol is a common excipient. To assess its systemic absorption and clearance, a specific and sensitive bioanalytical method is required [1]. Using D-Sorbitol-d2-2 as the internal standard ensures that the quantification of sorbitol from the formulation is not confounded by endogenous sorbitol background. The defined +2.0 Da mass shift provides the necessary selectivity in a triple quadrupole MS to distinguish the excipient-derived analyte from the IS, enabling the construction of accurate PK profiles for regulatory toxicology studies [2].

Polyol Pathway Flux Analysis

D-Sorbitol-d2-2 can serve as a high-purity tracer to study the kinetics of the polyol pathway in cell culture models [1]. While not perdeuterated, its specific C-1 deuteration allows researchers to track its conversion to D-Fructose via Sorbitol Dehydrogenase using GC-MS or LC-MS. This application relies on the compound's high isotopic purity, which is a key differentiator from less-defined deuterated analogs. The resulting data provides quantitative insights into the metabolic flux of glucose through this pathway, which is implicated in the pathogenesis of diabetic neuropathy and retinopathy [2].

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